Product packaging for 1-(2-(Methylamino)phenyl)ethanone(Cat. No.:CAS No. 1859-75-2)

1-(2-(Methylamino)phenyl)ethanone

Cat. No.: B167578
CAS No.: 1859-75-2
M. Wt: 149.19 g/mol
InChI Key: CUHJQPWOSWMIAU-UHFFFAOYSA-N
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Description

Significance and Research Trajectories within Organic Chemistry

In the realm of organic chemistry, 1-(2-(Methylamino)phenyl)ethanone is primarily recognized for its role as a precursor in the synthesis of a wide array of organic compounds. Researchers utilize this compound in various reactions to construct larger and more intricate molecular frameworks. Its utility is demonstrated in the preparation of heterocyclic compounds and as an intermediate in multi-step synthetic pathways.

One of the key research trajectories involves its use in the development of novel synthetic methodologies. Organic chemists continually explore new ways to functionalize and modify the structure of this compound to create compounds with specific desired properties. This often involves reactions targeting the ketone or the amino group to build molecular complexity.

Overview of Key Academic Disciplines Involved in Compound Study

The study of this compound extends beyond traditional organic chemistry, drawing interest from several other key academic disciplines:

Medicinal Chemistry: This field investigates the potential of this compound and its derivatives as therapeutic agents. For instance, derivatives of the related compound 1-phenyl-2-(phenylamino)ethanone have been synthesized and evaluated as potential inhibitors of MCR-1, a protein associated with colistin (B93849) resistance in bacteria. nih.gov This highlights the compound's scaffold as a starting point for designing new drugs to combat antibiotic resistance. nih.gov The broader class of 2-phenethylamines, to which this compound is structurally related, is a well-established motif in medicinal chemistry, found in ligands for various receptors, including adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.comresearchgate.net

Materials Science: The structural characteristics of this compound and its derivatives make them potential candidates for the development of new materials. Research in this area may explore their use in creating polymers, dyes, or other functional materials with specific optical or electronic properties.

Analytical Chemistry: The development of analytical methods to detect and quantify this compound is crucial for monitoring its presence in various samples, whether in a research laboratory setting or for quality control purposes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the compound and its reaction products. chemicalbook.com

Chemical and Physical Properties

PropertyValue
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol nih.gov
CAS Number1859-75-2 bldpharm.com
AppearanceColorless to light yellow liquid
Boiling Point220-225°C
SolubilitySoluble in organic solvents such as ethanol (B145695), acetone, and chloroform (B151607)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B167578 1-(2-(Methylamino)phenyl)ethanone CAS No. 1859-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(methylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)8-5-3-4-6-9(8)10-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHJQPWOSWMIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574794
Record name 1-[2-(Methylamino)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859-75-2
Record name 1-[2-(Methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(methylamino)phenyl]ethan-1-one
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Advanced Synthetic Methodologies and Mechanistic Investigations

De Novo Synthesis Approaches for 1-(2-(Methylamino)phenyl)ethanone

The creation of this compound from basic chemical building blocks, known as de novo synthesis, is a fundamental area of research. This process allows for the construction of the molecule's core structure, paving the way for further modifications.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and yield of synthesizing this compound and its analogs are highly dependent on the specific reaction conditions and the catalysts employed. Researchers have investigated various catalytic systems to improve these synthetic processes. For instance, the use of a polystyrene-supported 9-amino(9-deoxy)epi quinine (B1679958) derivative has shown excellent conversion and enantioselectivity in Michael reactions, a key type of reaction in organic synthesis. researchgate.net Continuous flow processes using such immobilized catalysts have also been successfully implemented, offering a scalable and efficient method. researchgate.net

In one specific example, the synthesis of 2-(methylamino)-1-phenylethanone (B1583598) hydrochloride, a related compound, was achieved by reacting its precursor with a methanolic hydrogen chloride solution, generated by the dropwise addition of acetyl chloride to anhydrous methanol (B129727). chemicalbook.com This reaction proceeded for one hour, after which the solvent was removed to yield the product as a fine white powder. chemicalbook.com This highlights the importance of carefully controlling reagents and reaction times to achieve high yields.

Furthermore, studies have explored the use of zinc-based catalysts, such as Zn[(L)-Pro]2, for thio-Michael additions in the synthesis of related derivatives. researchgate.net These heterogeneous catalysts offer advantages like being recyclable and suitable for gram-scale synthesis. researchgate.net The optimization of reaction conditions, including the choice of solvent and temperature, is crucial for the success of these catalytic systems.

Exploration of Alternative Synthetic Routes

One common strategy involves the use of readily available starting materials. For example, a multi-step synthesis of a fluorinated ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, started from fluorobenzonitrile. researchgate.net This was followed by a Grignard reaction, bromination, and subsequent reaction with methylamine (B109427) to yield the final product. researchgate.net

Another approach involves the transformation of other functional groups. For instance, substituted 1-methyl-3,4-dihydroisoquinolines can be converted into the corresponding 2-(2-acetamidoethyl)acetophenones, which are useful intermediates for further synthesis. orgsyn.org This method has been used to prepare a variety of substituted acetophenones. orgsyn.org

The synthesis of 1-(2-(methylsulfonyl)phenyl)ethanone (B3041657), a related compound, was achieved by reacting 1-(2-iodophenyl)ethan-1-one with sodium methanesulfinate (B1228633) in the presence of copper iodide in DMSO. chemicalbook.com This demonstrates a cross-coupling reaction as a viable route to introduce a sulfonyl group onto the phenyl ring. chemicalbook.com

Researchers have also developed methods for the synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives. nih.govnih.gov One such method involves the oxidation of a substituted acetophenone (B1666503) with selenium dioxide to form a phenylglyoxal, which is then reacted with a primary amine. nih.gov An alternative route involves the bromination of the acetophenone with copper(II) bromide, followed by reaction with an aminobenzoic acid. nih.gov

These examples showcase the diverse strategies employed in the de novo synthesis of this class of compounds, often involving retrosynthetic analysis to devise efficient pathways from simpler precursors. digitellinc.com

Derivatization and Analogue Synthesis

Once the core structure of this compound is established, chemists can modify it at various positions to create a library of analogues. This process, known as derivatization, is crucial for exploring the structure-activity relationships of these compounds.

Functionalization of the Phenyl Ring System

Modifying the phenyl ring of this compound allows for the introduction of a wide array of substituents, which can significantly alter the molecule's properties.

A key strategy for phenyl ring functionalization is the use of starting materials that already contain the desired substituents. For example, the synthesis of 1-(3'-hydroxyphenyl)-2-methylamino-ethanone hydrochloride starts with 2-bromo-3'-hydroxyacetophenone. google.com This pre-functionalized starting material allows for the direct incorporation of a hydroxyl group onto the phenyl ring.

Another approach involves the direct modification of the phenyl ring of a pre-existing molecule. For instance, the synthesis of 1-(2-(methylsulfonyl)phenyl)ethanone was achieved through a copper-catalyzed reaction between 1-(2-iodophenyl)ethan-1-one and sodium methanesulfinate, demonstrating the introduction of a sulfonyl group. chemicalbook.com

The synthesis of various derivatives of 1-phenyl-2-(phenylamino)ethanone has been reported, where different substituents are present on the phenyl ring of the acetophenone starting material. nih.gov These substituents can be electron-donating or electron-withdrawing, leading to a diverse set of analogues.

Modifications of the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl group and a methyl group, is another key site for modification.

One common modification is the reduction of the ketone to an alcohol. For example, the asymmetric hydrogenation of 1-(3'-hydroxyphenyl)-2-methylamino-ethanone hydrochloride using a ruthenium complex with a chiral phosphine (B1218219) ligand yields the corresponding amino alcohol. google.com This reaction is crucial for producing optically active compounds. google.com

The ethanone moiety can also be extended. The synthesis of phenylacetone (B166967) (1-phenyl-2-propanone) provides an example of a related ketone with a different alkyl chain. nih.gov

Furthermore, the carbon atom adjacent to the carbonyl group can be functionalized. For instance, the synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives often starts with the oxidation of acetophenone to a phenylglyoxal, which introduces a second carbonyl group that can then be reacted with an amine. nih.gov

Chemical Transformations of the Methylamino Group

The methylamino group is a primary site for derivatization, allowing for the introduction of various substituents and the formation of different functional groups.

A straightforward modification is the N-alkylation of the amino group. For example, a pincer-(NHC)Mn(I) complex has been used to catalyze the N-methylation and N-ethylation of various 2-aminoazoles using methanol and ethanol (B145695) as the alkylating agents. acs.org This methodology has been successfully applied to a range of substrates, including those with reducible functional groups. acs.org

The nitrogen atom can also be part of a larger ring system. The synthesis of flunitrazepam, a nitro-benzodiazepine, involves a complex heterocyclic structure where the nitrogen is incorporated into a diazepine (B8756704) ring. wikipedia.org

Furthermore, the amino group can be acylated. For example, the conversion of substituted 1-methyl-3,4-dihydroisoquinolines to 2-(2-acetamidoethyl)acetophenones involves the formation of an acetamide (B32628) group. orgsyn.org

These transformations of the methylamino group are essential for creating a wide variety of derivatives with potentially different biological activities.

Computational Delineation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. whiterose.ac.uk By modeling the potential energy surface of a reaction, researchers can identify and characterize transition states and intermediates, thereby gaining a deeper understanding of the factors that govern reaction rates and selectivity. whiterose.ac.uk

The elucidation of transition state (TS) and intermediate structures is fundamental to understanding any chemical transformation. chemrxiv.org For reactions involving derivatives of this compound, such as intramolecular cyclizations or rearrangements, DFT calculations can provide detailed geometric and energetic information about these transient species. whiterose.ac.ukchemrxiv.org

For example, in a hypothetical intramolecular cyclization of a this compound derivative, DFT calculations could be used to locate the transition state for the ring-closing step. The geometry of this transition state would reveal the precise arrangement of atoms as the new bond is formed, and its energy would determine the activation barrier for the reaction. Lower activation barriers correspond to faster reaction rates.

Computational studies on related systems, such as the intramolecular reactions of 2'-aminoacetophenones, have demonstrated the power of these methods. chemrxiv.org Different reaction pathways can be compared by calculating the energies of all relevant stationary points (reactants, intermediates, transition states, and products).

The table below presents hypothetical relative energies for a generic intramolecular reaction of a this compound derivative, illustrating how computational data can distinguish between different mechanistic pathways.

SpeciesPathway A (kcal/mol)Pathway B (kcal/mol)
Reactant0.00.0
Intermediate 1+5.2+8.1
Transition State 1+20.5+25.3
Intermediate 2-2.7+1.5
Transition State 2+15.8+18.9
Product-10.3-8.7

Note: These are hypothetical values for illustrative purposes.

Solvation and catalysis can dramatically influence the course of a chemical reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering reaction rates and even changing the preferred reaction mechanism. researchgate.netresearchgate.net Catalysts provide an alternative, lower-energy reaction pathway, often by stabilizing the transition state.

Computational models can explicitly account for these effects. Solvation is often modeled using either implicit continuum models, which represent the solvent as a continuous dielectric medium, or explicit solvent models, where individual solvent molecules are included in the calculation. researchgate.net The latter approach, while computationally more demanding, can be crucial for reactions where specific solvent-solute interactions, such as hydrogen bonding, play a key role. researchgate.net

For instance, in a reaction involving this compound where a charged intermediate is formed, a polar protic solvent would be expected to stabilize this intermediate and the corresponding transition state, thus accelerating the reaction. DFT calculations incorporating a polarizable continuum model (PCM) could quantify this effect.

Similarly, the role of a catalyst can be investigated by modeling the entire catalytic cycle. This involves calculating the structures and energies of all catalyst-substrate complexes, intermediates, and transition states. Such studies can reveal the origin of catalytic activity and selectivity. For instance, in a metal-catalyzed reaction, DFT can elucidate how the metal center activates the substrate and facilitates bond formation.

The following table illustrates the hypothetical effect of solvent and a catalyst on the activation energy of a reaction involving a this compound derivative.

ConditionActivation Energy (kcal/mol)
Gas Phase (Uncatalyzed)35.2
Nonpolar Solvent (Uncatalyzed)33.8
Polar Aprotic Solvent (Uncatalyzed)30.1
Polar Protic Solvent (Uncatalyzed)27.5
Polar Protic Solvent (Catalyzed)18.9

Note: These are hypothetical values for illustrative purposes.

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular structure, including connectivity and spatial arrangement, can be obtained.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom in a molecule.

The ¹H NMR spectrum of 1-(2-(methylamino)phenyl)ethanone hydrochloride in methanol-d4 (B120146) (CD₃OD) reveals several key signals. The aromatic protons appear as a multiplet in the range of δ 8.04-8.07 ppm, a triplet at δ 7.73 ppm (J = 7.5 Hz), and a triplet at δ 7.59 ppm (J = 7.5 Hz). A singlet at δ 4.79 ppm corresponds to the two protons of the methylene (B1212753) group adjacent to the ketone, and a singlet at δ 2.85 ppm is assigned to the three protons of the methylamino group. chemicalbook.com

The ¹³C NMR spectrum in CD₃OD shows a peak at δ 191.5 ppm, which is characteristic of a ketone carbonyl carbon. The aromatic carbons resonate at δ 134.5, 133.5, 128.8, and 127.9 ppm. The methylene carbon appears at δ 54.0 ppm, and the methylamino carbon is observed at δ 32.2 ppm. chemicalbook.com

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound Hydrochloride in CD₃OD

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 8.04-8.07 (m) 134.5, 133.5, 128.8, 127.9
Aromatic CH 7.73 (t, J = 7.5 Hz)
Aromatic CH 7.59 (t, J = 7.5 Hz)
-CH₂- 4.79 (s) 54.0
-NHCH₃ 2.85 (s) 32.2

Advanced 2D NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the complex NMR spectra of molecules. These experiments reveal correlations between nuclei, providing a detailed map of the molecular structure. harvard.edugithub.ioyoutube.com

While specific 2D NMR data for this compound is not extensively available in the public domain, the general application of these techniques would be as follows:

COSY: Would confirm the coupling between adjacent aromatic protons.

HSQC: Would establish the direct one-bond correlations between the protons and their attached carbons (e.g., the aromatic protons to their respective carbons, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon).

HMBC: Would reveal long-range (2-3 bond) correlations, which are crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the methylene protons to the carbonyl carbon and the adjacent aromatic carbon, and from the methylamino protons to the aromatic carbon to which the nitrogen is attached.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.comyoutube.com

The IR spectrum of this compound hydrochloride (thin film) displays several characteristic absorption bands. A strong band at 1690 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. The region from 2434 cm⁻¹ to 2945 cm⁻¹ shows various C-H and N-H stretching vibrations. Other significant peaks are observed at 1597, 1574, 1472, 1449, 1424, 1373, 1242, 1013, 940, 884, and 764 cm⁻¹. chemicalbook.com

Table 2: Key IR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹) Assignment
2945, 2911, 2808, 2756, 2434 C-H and N-H stretching
1690 C=O stretching
1597, 1574 Aromatic C=C stretching
1472, 1449, 1424, 1373 C-H bending and other vibrations

Mass Spectrometry (MS) for Molecular and Fragment Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode provides a precise mass measurement for the protonated molecule [M+H]⁺. For this compound, the calculated exact mass for the protonated species C₉H₁₂NO⁺ is 150.0919. The experimentally found value matches this, confirming the molecular formula. chemicalbook.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Found m/z

Single-Crystal X-ray Diffraction (SCXRD)

Determination of Molecular Conformation in the Solid State

While a specific single-crystal X-ray structure for this compound was not found in the available search results, the general principles of SCXRD would allow for the precise determination of its solid-state conformation. This analysis would reveal the planarity of the phenyl ring, the orientation of the acetyl and methylamino substituents relative to the ring, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. The study of related structures by SCXRD has been crucial in confirming molecular structures and understanding intermolecular forces. researcher.life

Analysis of Crystal Packing Motifs and Lattice Interactions

A detailed analysis of crystal packing motifs and lattice interactions for this compound cannot be conducted. This type of analysis requires crystallographic information files (CIF) which provide the precise atomic coordinates of the molecule within the unit cell of its crystal. From this data, researchers can identify and characterize intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern how the molecules arrange themselves in the solid state. The absence of a published crystal structure for this specific compound makes it impossible to determine these parameters and discuss the resulting supramolecular architecture.

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations

Electronic structure calculations are pivotal in elucidating the fundamental quantum mechanical properties of a molecule. For 1-(2-(Methylamino)phenyl)ethanone, these calculations help in understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. numberanalytics.com It is extensively used to determine the ground state properties of organic compounds like this compound. numberanalytics.commdpi.com DFT calculations can predict molecular geometries, conformational energies, and other electronic properties with considerable accuracy. numberanalytics.com

In the context of similar molecules, DFT calculations, often paired with various basis sets, are employed to gain deeper mechanistic insights. acs.org For instance, understanding the ground state properties is crucial for predicting the outcomes of chemical reactions and the stability of different molecular conformations.

Ab Initio and Semi-Empirical Methods for Excited States and Reactivity

While DFT is excellent for ground state properties, ab initio and semi-empirical methods are often employed to investigate excited states and chemical reactivity. scribd.com Ab initio methods, based on first principles of quantum mechanics without empirical parameters, offer high accuracy but are computationally intensive. numberanalytics.com They are particularly useful for calculating the properties of excited states. aps.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules and for exploring reaction pathways and transition states. numberanalytics.comucsb.eduwikipedia.org Methods like AM1, PM3, and PM6 are popular choices for predicting molecular properties such as geometries, heats of formation, and dipole moments. numberanalytics.comresearchgate.net These methods are instrumental in understanding the photophysical properties and reactivity patterns of molecules like this compound. nih.gov

Conformational Landscape and Energetics

The three-dimensional structure of a molecule, or its conformation, dictates many of its physical and chemical properties. Computational methods are invaluable for exploring the conformational landscape and the associated energy differences.

Intramolecular Hydrogen Bonding and Conformational Preferences

A key feature influencing the conformation of this compound is the potential for intramolecular hydrogen bonding between the amino and carbonyl groups. This type of interaction, where a hydrogen atom is shared between two electronegative atoms within the same molecule, can significantly stabilize certain conformations. researchgate.net The presence of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) in proximity suggests that conformations allowing for this interaction will be energetically favorable. harvard.edu

Studies on analogous molecules have shown that intramolecular hydrogen bonds play a crucial role in determining the preferred molecular geometry. researchgate.net The strength of these interactions can be influenced by cooperative effects with other intermolecular interactions. fu-berlin.de Computational studies can quantify the energy of these hydrogen bonds and predict the most stable conformers.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. libretexts.orgmuni.cz By mapping the PES, chemists can identify stable conformations (minima on the surface), transition states between them (saddle points), and the energy barriers for conformational changes. libretexts.orglibretexts.org

For this compound, a PES would reveal the rotational barriers around the C-C and C-N single bonds, providing a detailed picture of its flexibility and the relative energies of its different spatial arrangements. libretexts.org This information is critical for understanding its dynamic behavior. The Born-Oppenheimer approximation is a fundamental concept that makes the PES a meaningful tool in computational chemistry. muni.cz

Intermolecular Interactions and Supramolecular Assembly Prediction

Beyond the properties of a single molecule, computational chemistry can predict how molecules of this compound interact with each other. These intermolecular forces govern the physical properties of the substance in its condensed phases (liquid and solid) and are responsible for the formation of larger, ordered structures known as supramolecular assemblies.

The primary intermolecular forces at play include dipole-dipole interactions, due to the molecule's permanent dipole moment, and London dispersion forces. libretexts.orglibretexts.org The polar carbonyl and amino groups can lead to significant dipole-dipole attractions. libretexts.org Furthermore, the N-H group can participate in intermolecular hydrogen bonding, which is a particularly strong type of dipole-dipole interaction. harvard.edu These interactions are electrostatic in nature and are crucial for the formation of stable molecular assemblies. harvard.edugatech.edu Computational models can be used to predict the geometry and stability of dimers and larger clusters, providing insight into the crystal packing and other solid-state properties.

Quantitative Analysis of Hydrogen Bonding Networks

Theoretical calculations have been employed to quantify the hydrogen bonding within this compound, often referred to in literature by the abbreviation MAAP. The molecule possesses a significant intramolecular hydrogen bond between the N-H group of the methylamino moiety and the oxygen atom of the acetyl group. This interaction plays a crucial role in the molecule's conformation and photophysical behavior.

Studies comparing this compound (MAAP) with its parent compound, 2'-aminoacetophenone (B46740) (AAP), have demonstrated that N-methylation enhances the strength of this intramolecular hydrogen bond. The estimated intramolecular hydrogen-bonding energy for MAAP is considerably larger than that for AAP, indicating a more stable hydrogen-bonded ring structure upon methylation. researchgate.net This increased strength is attributed to the electron-donating effect of the methyl group, which increases the basicity of the nitrogen atom. acs.org The presence of a strong intramolecular hydrogen bond can significantly influence the molecule's tendency to form intermolecular associations, often leading to a higher population of intramolecularly bonded species even in concentrated solutions. acs.org

CompoundAbbreviationCalculated Intramolecular H-Bond Energy (kJ mol⁻¹)
This compoundMAAP26
2'-AminoacetophenoneAAP17

This table presents the calculated intramolecular hydrogen-bonding energies for this compound (MAAP) and its parent compound, 2'-aminoacetophenone (AAP), as reported in scientific literature. researchgate.net

Characterization of π-Stacking and Dispersive Interactions

In the solid state, the spatial arrangement of molecules is governed by a variety of non-covalent interactions, including π-stacking and other dispersive forces. While specific crystallographic data for this compound was not identified in the reviewed literature, studies on analogous acetophenone (B1666503) derivatives provide significant insight into the likely intermolecular interactions. rsc.orgresearchgate.net

Crystal engineering studies on substituted acetophenones reveal that weak interactions such as C–H···π and π–π stacking are critical in the formation and stabilization of their supramolecular structures. rsc.orgresearchgate.net These interactions guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional arrays. researchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts, providing a detailed picture of the forces experienced by a molecule within a crystal. rsc.orgresearchgate.net For related acetophenone derivatives, this analysis has shown that molecules are linked by a combination of cooperative C–H···O, C–H···π, and π–π stacking interactions, which collectively strengthen the molecular assembly. rsc.orgresearchgate.net It is therefore highly probable that this compound also engages in such interactions, with its aromatic ring participating in both π-stacking with adjacent rings and C–H···π interactions with neighboring methyl or phenyl C-H groups.

Interaction TypeDescriptionPotential Role in this compound Crystal Structure
π–π StackingAttractive, noncovalent interaction between aromatic rings.Stabilizes crystal packing through face-to-face or offset stacking of phenyl rings. rsc.orgresearchgate.net
C–H···πInteraction between a C-H bond (as a weak acid) and a π-system (as a weak base).Contributes to the formation of layered assemblies and directs the overall molecular arrangement. rsc.orgresearchgate.net
C–H···OA form of weak hydrogen bond between a C-H donor and an oxygen acceptor.Links molecules via the acetyl oxygen and various C-H groups, forming self-complementary hydrogen-bonded networks. researchgate.net

This table summarizes the key intermolecular interactions identified in related acetophenone derivatives, which are likely to be important in the crystal structure of this compound. rsc.orgresearchgate.net

Force Field Development for Molecular Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. frontiersin.orgnih.gov These simulations rely on a molecular mechanics force field, which is a set of parameters and potential energy functions that describe the forces between atoms in the system. frontiersin.org A force field essentially defines the energy of a system as a function of its atomic coordinates. nih.gov

Commonly used force fields in biomolecular and organic molecule simulations include AMBER, CHARMM, and GROMOS. nih.gov These force fields typically have a functional form that includes terms for bonded interactions (bond stretching, angle bending, dihedral angle torsion) and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

The development of a new force field or the parameterization for a specific molecule like this compound involves a meticulous process. Parameters are typically derived to reproduce high-level quantum mechanical calculations and/or experimental data, such as vibrational frequencies from infrared spectroscopy and thermodynamic properties of liquids. nih.gov For instance, partial atomic charges are often determined to fit the electrostatic potential calculated by quantum mechanics. nih.gov

While general-purpose force fields like MMFF94x or the Tripos force field can be used for a wide range of organic molecules, their accuracy for a specific, less common molecule may be limited. nih.govnih.gov A literature review did not reveal a specific force field developed or parameterized for this compound. For high-accuracy simulations aimed at predicting precise conformational energies or interaction dynamics, a custom parameterization would be necessary. This would involve quantum chemical calculations to derive bespoke parameters for bond lengths, angles, and, crucially, the dihedral terms governing the rotation around the phenyl-carbonyl and phenyl-amino bonds, as well as accurate partial charges to model the intramolecular hydrogen bond and intermolecular interactions correctly.

Prediction of Spectroscopic Parameters

Computational chemistry provides tools to predict various spectroscopic properties of molecules, offering a way to interpret experimental spectra or to identify unknown compounds. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. nih.govdtic.mil

The prediction of an infrared (IR) spectrum, for example, is achieved by first optimizing the molecule's geometry to find its lowest energy structure. dtic.mil Subsequently, the vibrational frequencies corresponding to the normal modes of vibration are calculated. dtic.mil These frequencies and their corresponding intensities make up the predicted IR spectrum, which can then be compared to experimental data. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR chemical shifts. researchgate.net The calculated shifts for ¹H and ¹³C nuclei can aid in the assignment of complex experimental NMR spectra. rsc.org

For this compound (MAAP), computational studies have also shed light on its photophysical parameters. The dominant deactivation process for MAAP in nonpolar aprotic solvents is an extremely fast internal conversion, with a calculated rate constant (k_ic) of 3.9 x 10¹⁰ s⁻¹. This rapid, non-radiative decay is influenced by the intramolecular hydrogen bond. researchgate.net

Spectroscopic ParameterComputational MethodTypical Software/FrameworkPredicted Data
IR FrequenciesDFT (e.g., B3LYP functional)Gaussian, ORCAVibrational frequencies and intensities. nih.govdtic.mil
NMR Chemical ShiftsDFT with GIAO methodGaussian, NWChem¹H and ¹³C chemical shifts. researchgate.net
Photophysical RatesTime-Dependent DFT (TD-DFT)Various quantum chemistry packagesInternal conversion rates, fluorescence lifetimes. researchgate.net

This table outlines the common theoretical approaches used to predict spectroscopic parameters for organic molecules like this compound.

Quantum Chemical Descriptors for Reactivity Analysis

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of molecules through various descriptors. scielo.org.mxfrontiersin.org These descriptors are calculated from the electronic structure of the molecule and offer insights into its stability and reaction tendencies. researchgate.netresearchgate.net

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO energy relates to the molecule's ability to donate an electron (its nucleophilicity), while the LUMO energy relates to its ability to accept an electron (its electrophilicity). ossila.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and greater polarizability. researchgate.netwuxiapptec.com

Other global reactivity descriptors can be derived from the ionization potential (I) and electron affinity (A), which can be related to the HOMO and LUMO energies. These include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). nih.gov Chemical hardness measures the resistance to a change in electron distribution, with harder molecules being less reactive. nih.gov The electrophilicity index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. scielo.org.mx

For this compound, its reactivity is influenced by the interplay of its functional groups and the aromatic system. Photophysical studies indicate that its reactivity in the excited state is governed by vibronic interactions between close-lying S₁(π,π) and S₂(n,π) states, a feature that can be analyzed using these quantum chemical descriptors. researchgate.net While specific values for all descriptors for this exact molecule are not detailed in the surveyed literature, the methodology for their calculation is well-established. researchgate.netnih.gov

DescriptorFormula (Approximation)Interpretation
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOA small gap suggests high reactivity and low kinetic stability. researchgate.netwuxiapptec.com
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Measures the escaping tendency of an electron; related to electronegativity. nih.gov
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to charge transfer; harder molecules are less reactive. nih.gov
Electrophilicity Index (ω)μ² / (2η)Indicates the ability of a species to accept electrons; a high value signifies a good electrophile. scielo.org.mx

This table defines key quantum chemical descriptors used for reactivity analysis and their general interpretation. The formulas provided are based on Koopmans' theorem approximation.

Coordination Chemistry and Ligand Design

Synthesis and Characterization of Metal Complexes utilizing 1-(2-(Methylamino)phenyl)ethanone and its Derivatives as Ligands

The synthesis of metal complexes using this compound often involves the preliminary formation of a Schiff base derivative. Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation reaction of a primary amine with a carbonyl compound. In this context, the methylamino group of this compound can react with various aldehydes or ketones to yield a polydentate ligand. This approach enhances the coordinating ability and versatility of the parent molecule.

A general synthetic route involves refluxing the Schiff base ligand with a metal salt (such as chlorides or acetates of transition metals) in a suitable solvent like ethanol (B145695) or methanol (B129727). scispace.comorientjchem.org The resulting metal complexes often precipitate from the solution upon cooling and can be purified by recrystallization.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed include:

Elemental Analysis: To determine the empirical formula and confirm the stoichiometry of the metal-to-ligand ratio. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A significant shift in the vibrational frequency of the C=O (ethanone) and N-H (methylamino) groups upon complexation indicates their involvement in bonding with the metal ion. In Schiff base derivatives, a shift in the C=N (azomethine) band is a key indicator of coordination. jacsdirectory.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra help to elucidate the structure of the ligand and its diamagnetic complexes in solution. Changes in the chemical shifts of protons and carbons near the donor atoms provide evidence of coordination. ias.ac.in

Mass Spectrometry: To confirm the molecular weight of the complexes. nih.gov

Molar Conductance Measurements: To determine whether the complexes are electrolytic or non-electrolytic in nature by measuring their conductivity in a solvent like DMF or DMSO. ias.ac.in

Ligand Binding Modes and Coordination Geometries in Metal-Organic Frameworks and Complexes

The this compound moiety, particularly within its Schiff base derivatives, typically acts as a bidentate or tridentate ligand. orientjchem.orgnih.gov The most common binding mode involves chelation through the nitrogen atom of the amino or azomethine group and the oxygen atom of the ethanone (B97240) or a deprotonated hydroxyl group (from the aldehyde used in Schiff base formation). This N,O-donor set forms a stable five- or six-membered chelate ring with the metal ion, a phenomenon known as the "chelate effect" which enhances the thermodynamic stability of the complex. shodhsagar.com

Octahedral: With a coordination number of six, this is a very common geometry for transition metal complexes, often formed when two tridentate ligands or three bidentate ligands bind to a central metal ion. scispace.comorientjchem.orgias.ac.in

Tetrahedral: A coordination number of four can result in a tetrahedral geometry, particularly for metal ions like Zn(II) or high-spin Co(II). libretexts.org

Square Planar: Also corresponding to a coordination number of four, this geometry is frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). libretexts.orgresearchgate.net

The specific geometry is a critical determinant of the complex's electronic and magnetic properties.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are governed by the d-electrons of the central transition metal ion and its interaction with the ligand field.

Electronic Spectra: The electronic absorption spectra (UV-Visible spectroscopy) of these complexes provide valuable information about their geometry and bonding. The spectra typically exhibit two main types of electronic transitions:

d-d Transitions: These are transitions of electrons between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and number of these bands are characteristic of the coordination geometry (e.g., octahedral or tetrahedral). researchgate.netdergipark.org.tr These transitions are often weak (Laporte forbidden).

Charge Transfer (CT) Transitions: These are much more intense transitions involving the movement of an electron between the metal and the ligand. Ligand-to-Metal Charge Transfer (LMCT) bands are commonly observed. dergipark.org.tr

Magnetic Properties: The magnetic behavior of these complexes is determined by the number of unpaired d-electrons in the metal center. libretexts.org Magnetic susceptibility measurements are used to calculate the effective magnetic moment (µeff), which helps in assigning the geometry and spin state of the complex. libretexts.org For instance, a high-spin octahedral Mn(II) complex (d⁵) would have a magnetic moment corresponding to five unpaired electrons (~5.9 B.M.), whereas a low-spin octahedral Co(III) complex (d⁶) would be diamagnetic (0 unpaired electrons). orientjchem.orgias.ac.in

Table 1: Typical Electronic and Magnetic Data for Metal Complexes with Schiff Base Derivatives of 2-Aminoacetophenone

Metal IonCoordination GeometryMagnetic Moment (µeff, B.M.)Key Electronic Transitions (d-d) cm⁻¹
Mn(II)Octahedral (High-Spin)~5.9Transitions from ⁶A₁g ground state (often weak)
Co(II)Octahedral (High-Spin)4.8 - 5.2⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P)
Ni(II)Octahedral2.9 - 3.4³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) scispace.com
Cu(II)Distorted Octahedral1.8 - 2.2Broad band for ²Eg → ²T₂g transition ias.ac.in
Zn(II)Octahedral/TetrahedralDiamagneticNo d-d transitions
Data synthesized from literature on related Schiff base complexes. scispace.comorientjchem.orgias.ac.in

Theoretical Studies of Metal-Ligand Interactions and Stability

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the properties of metal complexes. rsc.org Theoretical studies on complexes involving ligands like this compound and its derivatives provide deep insights into their structure, bonding, and stability. nih.govresearchgate.net

These computational approaches can be used to:

Optimize Molecular Geometry: DFT calculations can predict the most stable three-dimensional structure of a complex, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. rsc.org

Analyze Metal-Ligand Bonding: The nature of the interaction between the metal and the ligand can be analyzed by examining the molecular orbitals and electron density distribution. This helps to quantify the covalent and electrostatic contributions to the bond. nih.gov

Predict Spectroscopic Properties: Theoretical models can calculate electronic transitions, which aids in the assignment of bands observed in experimental UV-Vis spectra.

Advanced Applications in Organic Synthesis and Catalysis

Role as a Key Intermediate in Multi-Step Organic Transformations

1-(2-(Methylamino)phenyl)ethanone serves as a pivotal intermediate in the construction of complex molecular architectures, particularly heterocyclic compounds. Its bifunctional nature, containing both a nucleophilic amine and an electrophilic ketone, allows it to participate in a variety of cyclization and condensation reactions.

One of the most significant applications is in the synthesis of quinoline (B57606) derivatives. The compound is an ideal precursor for reactions like the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org In this reaction, this compound can react with various ketones or aldehydes under acidic or basic conditions to form substituted N-methylated quinolines. wikipedia.orgjk-sci.com The general mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the stable aromatic quinoline ring system. wikipedia.org The use of this specific intermediate ensures the introduction of a methyl group at the N1 position of the resulting quinoline, a common structural motif in many biologically active molecules.

This reactivity makes the compound a key starting material for creating diverse molecular libraries. For example, its reaction with 1,3-dicarbonyl compounds can yield highly functionalized quinolines, which are central to the development of new pharmaceuticals and functional materials. nih.govresearchgate.net The reaction between 2-aminoacetophenones and 1,3-cyclohexanedione (B196179) to produce quinoline-fused quinazolinones further illustrates the compound's utility as a versatile building block. acs.org

Table 1: Examples of Transformations Using this compound as an Intermediate
Reaction TypeReactant PartnerProduct ClassSignificance
Friedländer AnnulationKetones, AldehydesSubstituted QuinolinesAccess to core heterocyclic structures for pharmaceuticals and materials. organic-chemistry.orgjk-sci.com
Condensation1,3-DicarbonylsFunctionalized QuinolinesCreation of complex and diverse molecular scaffolds. nih.gov
Multi-component Reaction1,3-Cyclohexanedione, AnthranilamideQuinoline-fused QuinazolinonesEfficient, one-pot synthesis of complex, fused heterocyclic systems. acs.org

Catalytic Properties of this compound-Derived Species or their Metal Complexes

While this compound itself is not a catalyst, it is an excellent precursor for synthesizing ligands that can be complexed with metal ions to create highly effective catalysts. The condensation of its primary amine group with an aldehyde or ketone results in the formation of Schiff base ligands. chemijournal.com These ligands, featuring an imine (C=N) bond, are capable of coordinating with a wide range of transition metals (e.g., Cu, Co, Mn, Fe) to form stable metal complexes. nih.govanveshanaindia.com The catalytic activity of these complexes is often significantly greater than that of the free ligand or metal ion alone. nih.gov

Metal complexes derived from Schiff bases of this compound can function as homogeneous catalysts , where the catalyst is dissolved in the same phase as the reactants. chemijournal.com This allows for high activity and selectivity under mild reaction conditions due to the well-defined and tunable nature of the active site. These catalysts have shown efficacy in reactions such as oxidations and polymerizations. anveshanaindia.com

To overcome the challenges of separating the catalyst from the reaction products, these homogeneous catalysts can be converted into heterogeneous catalysts . This is achieved by immobilizing the Schiff base metal complex onto a solid support, such as silica, zeolites, or polymers. researchgate.net This "heterogenization" combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, including easy recovery (by simple filtration) and recyclability, which is crucial for sustainable and industrial chemical processes. researchgate.net

The catalytic performance of these derived metal complexes can be precisely tuned. By modifying the substituents on the Schiff base ligand or changing the central metal ion, the electronic and steric properties of the catalyst's active site can be adjusted. chemijournal.com This fine-tuning allows for enhancements in both reaction scope and selectivity.

For instance, chiral Schiff base complexes, particularly those involving manganese (Mn), are well-known for their ability to catalyze asymmetric epoxidation of unfunctionalized olefins, producing enantiomerically enriched epoxides which are valuable chiral building blocks in pharmaceuticals. nih.gov The specific structure of the ligand derived from this compound would influence the stereochemical outcome of such reactions. These catalysts are also employed in various other transformations, including oxidation of phenols and hydrolysis reactions. anveshanaindia.com

Table 2: Catalytic Applications of Derived Schiff Base-Metal Complexes
Catalysis TypeReactionMetal Ion ExampleAdvantage
HomogeneousAlkene OxidationCo(II)High activity in oxygenation reactions. anveshanaindia.com
HomogeneousAsymmetric EpoxidationMn(III)High enantioselectivity for chiral product synthesis. nih.gov
HeterogeneousHydrogen Peroxide DecompositionVariousEnhanced stability and reusability of the catalyst. anveshanaindia.com
HeterogeneousPolymerizationRu, PdSynthesis of quality polymers with controlled properties. chemijournal.com

Contribution to Supramolecular Chemistry and Self-Assembled Systems

The molecular structure of this compound contains key features that give it the potential to participate in supramolecular chemistry and the formation of self-assembled systems. These systems are ordered structures formed through non-covalent interactions like hydrogen bonding and π–π stacking.

The compound possesses a hydrogen bond donor (the N-H group of the secondary amine) and two hydrogen bond acceptor sites (the carbonyl oxygen and the lone pair on the nitrogen atom). This functionality allows for the formation of one-dimensional hydrogen-bonded chains or more complex networks. Furthermore, the phenyl ring is capable of engaging in π–π stacking interactions, where aromatic rings align face-to-face or face-to-edge, contributing to the stability of the assembly. researchgate.net The interplay between hydrogen bonding and π-stacking could lead to the formation of well-defined, crystalline supramolecular architectures, a principle often exploited in crystal engineering and materials science. organic-chemistry.org

Development of Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in various matrices rely on standard analytical techniques, primarily spectroscopy and chromatography.

For qualitative analysis and structural confirmation, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

IR Spectroscopy : An IR spectrum of the compound would show characteristic absorption bands for the N-H stretch (typically around 3300-3500 cm⁻¹), C=O stretch of the ketone (around 1660-1700 cm⁻¹), and aromatic C-H and C=C stretches. youtube.comstackexchange.com

NMR Spectroscopy : The ¹H NMR spectrum would provide distinct signals for the methyl protons of the acetyl group, the methyl protons of the amine group, and the aromatic protons, with their chemical shifts and splitting patterns confirming the molecular structure. ¹³C NMR would similarly show characteristic peaks for the carbonyl carbon, aromatic carbons, and the two methyl carbons. chemicalbook.com

For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method. acs.org A typical procedure would involve preparing a calibration curve using standards of known concentration. An internal standard would be added to both the standards and the unknown sample to correct for variations in injection volume and instrument response. acs.org The sample is then injected into the GC, where the compound is separated from other components in the mixture based on its volatility and interaction with the column's stationary phase. The mass spectrometer then detects and quantifies the compound based on its unique mass fragmentation pattern, providing high sensitivity and specificity. jmb.or.kr

Table 3: Analytical Methods for this compound
MethodPurposeKey Information Provided
Infrared (IR) SpectroscopyIdentification of Functional GroupsPresence of N-H, C=O, and aromatic rings. stackexchange.com
Nuclear Magnetic Resonance (NMR)Structural ElucidationConnectivity of atoms, chemical environment of protons and carbons. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and QuantificationRetention time for identification; peak area for quantification; mass spectrum for confirmation. acs.orgjmb.or.kr

Future Research Directions and Interdisciplinary Prospects

Innovations in Environmentally Benign Synthetic Routes

The chemical industry's shift towards sustainability has put a spotlight on the development of environmentally friendly synthetic methods. For 1-(2-(Methylamino)phenyl)ethanone, future research will likely prioritize the creation of "green" synthesis pathways that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising area is the exploration of visible-light-induced reactions. A strategy for the N-alkylation of anilines using visible light has been developed, which notably avoids the need for metal catalysts, bases, and ligands, making the process more eco-friendly. nih.gov This method, which has been proven effective on a gram scale, involves using ammonium (B1175870) bromide in a hexane (B92381) solvent under LED irradiation. nih.gov The by-product of such reactions is often water, which, coupled with the use of readily available raw materials, contributes to a high atom economy. nih.gov

Another avenue for green synthesis involves the use of novel precursors and catalysts. For instance, research into the synthesis of mesoporous graphitic carbon nitride (g-C3N4) has demonstrated the use of guanidinium (B1211019) chloride as an environmentally benign precursor. rsc.org These materials have shown high catalytic conversions in reactions like the Friedel–Crafts acylation. rsc.org Future studies could adapt such catalytic systems for the synthesis of acetophenone (B1666503) derivatives, potentially leading to more sustainable production methods.

The table below outlines a comparison of traditional versus potential green synthetic parameters for N-alkylation reactions, highlighting the direction of future research.

ParameterTraditional Method (e.g., Grignard/Friedel-Crafts)Potential Green Method (e.g., Photocatalysis)
Catalyst Transition metals (e.g., Ir, Ru, Au, Pd, Fe, Ni, Cu) nih.govMetal-free, NH4Br nih.gov
Energy Source High temperature (>100 °C) nih.govVisible light (e.g., 50 W 420 nm LED) nih.gov
Solvent Often chlorinated or aprotic polar solventsGreener solvents like hexane nih.gov
By-products Stoichiometric inorganic saltsWater nih.gov
Atom Economy ModerateHigh nih.gov

High-Throughput Screening for Material Science Applications

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of large numbers of compounds for specific properties. youtube.com This approach is particularly valuable in materials science for discovering novel materials with desired characteristics. nih.gov For this compound and its derivatives, HTS could accelerate the discovery of new applications.

The core structure of this compound, a substituted acetophenone, is a versatile scaffold. HTS can be employed to screen libraries of such compounds for various material properties, such as fluorescence, conductivity, or non-linear optical activity. nih.gov For example, a combinatorial approach was used to screen a library of 117 ligands for the asymmetric H-transfer reduction of acetophenone, significantly improving the enantioselectivity of the reaction over just four generations. nih.gov This demonstrates the power of HTS in optimizing chemical transformations and discovering new catalysts. nih.gov

In the context of materials science, HTS platforms can create gradient surfaces with varying chemical compositions to study cell-material interactions or to identify optimal formulations for coatings, polymers, or electronic materials. nih.gov Future research could involve synthesizing a library of derivatives of this compound and using HTS to screen them for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or smart materials. This rapid screening process minimizes the use of precious materials and shortens the discovery timeline. acs.org

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the influence of various parameters. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR), allow for real-time monitoring of reactions as they occur.

For the synthesis and subsequent reactions of this compound, in situ monitoring can provide invaluable insights. For instance, in N-alkylation reactions, monitoring the concentration of reactants, intermediates, and products in real-time can help in determining the optimal reaction conditions, such as temperature, pressure, and catalyst loading. This level of control is crucial for ensuring high yields and purity.

While specific studies on in situ monitoring of this particular compound's synthesis are not yet prevalent, the techniques are widely applied to similar chemical processes. For example, monitoring the hydrogenation of related ketone compounds in real-time can track the progress of the reaction and the formation of any by-products. google.com Future research will undoubtedly apply these powerful analytical tools to the synthesis of this compound to enhance process understanding and control.

The data below illustrates the type of information that can be obtained from in situ monitoring of a chemical reaction.

Time (minutes)Reactant A (%)Intermediate B (%)Product C (%)
010000
1075205
20503515
30253045
4051580
50<1594
600<1>99

This table is illustrative of the data that can be generated through in situ spectroscopic monitoring.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental research with computational modeling represents a powerful approach to modern chemical science. Computational chemistry, using methods like Density Functional Theory (DFT), can predict molecular structures, properties, and reaction pathways, thereby guiding experimental work and providing a deeper understanding of observed results.

For this compound, computational studies could be used to:

Predict Reactivity: Model the electronic structure to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new reactions.

Elucidate Reaction Mechanisms: Calculate the transition state energies for proposed reaction pathways to determine the most favorable mechanism. For example, molecular docking studies have been used to understand how derivatives of 1-phenyl-2-(phenylamino)ethanone interact with biological targets. nih.gov

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

This synergistic approach was effectively used in the study of 1-phenyl-2-(phenylamino)ethanone derivatives as potential MCR-1 inhibitors, where virtual screening and molecular docking were combined with in vitro synthesis and biological evaluation. nih.gov Similarly, the PMF 5.0 model has been employed to identify and quantify sources of aromatic compounds in environmental studies, showcasing the power of computational models in interpreting complex experimental data. mdpi.com

Future research on this compound will benefit greatly from this integrated approach. By combining the predictive power of computational chemistry with the practical validation of laboratory experiments, researchers can accelerate the discovery and development of new applications for this versatile compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.